molecular formula C10H15NO B8727960 4-Methoxy-2,3,5-trimethylaniline CAS No. 120165-53-9

4-Methoxy-2,3,5-trimethylaniline

Cat. No.: B8727960
CAS No.: 120165-53-9
M. Wt: 165.23 g/mol
InChI Key: GQHIURVYQWJLSL-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5-trimethylaniline (CAS: Not explicitly provided in evidence) is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the para position (C4) and methyl (-CH₃) groups at the ortho (C2) and meta (C3, C5) positions.

Properties

CAS No.

120165-53-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-methoxy-2,3,5-trimethylaniline

InChI

InChI=1S/C10H15NO/c1-6-5-9(11)7(2)8(3)10(6)12-4/h5H,11H2,1-4H3

InChI Key

GQHIURVYQWJLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

The substituent type (methyl vs. methoxy) and their positions significantly alter chemical behavior. Key analogs include:

(a) 3,4,5-Trimethylaniline (CAS: 1639-31-2)
  • Molecular Formula : C₉H₁₃N
  • Average Mass : 135.210 g/mol .
  • Substituents : Three methyl groups at C3, C4, C5.
  • Key Differences : Lacks the methoxy group, leading to reduced polarity and lower molecular weight compared to 4-methoxy-2,3,5-trimethylaniline. Methyl groups enhance steric hindrance but reduce electron-withdrawing effects.
(b) 3,4,5-Trimethoxyaniline (CAS: 24313-88-0)
  • Molecular Formula: C₉H₁₃NO₃
  • Average Mass : 183.2 g/mol .
  • Substituents : Three methoxy groups at C3, C4, C5.
  • Key Differences : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methylated analogs. This enhances solubility in polar solvents but may reduce thermal stability.
(c) 4-Methoxy-2-methylaniline (CAS: 120-71-8)
  • Molecular Formula: C₈H₁₁NO
  • Average Mass : 137.17 g/mol .
  • Substituents : Methoxy at C4 and methyl at C2.

Physicochemical Properties

Property This compound (Inferred) 3,4,5-Trimethylaniline 3,4,5-Trimethoxyaniline 4-Methoxy-2-methylaniline
Molecular Weight ~163.2 g/mol (C₁₀H₁₅NO) 135.210 g/mol 183.2 g/mol 137.17 g/mol
Polarity Moderate (methoxy + methyl mix) Low (nonpolar methyl groups) High (polar methoxy groups) Moderate (methoxy + methyl)
Solubility Likely soluble in organic solvents Low water solubility Higher in polar solvents Moderate in ethanol/chloroform
Stability Sensitive to oxidation (amine group) Stable under inert conditions Prone to hydrolysis (methoxy) Requires refrigeration (0–6°C)

Preparation Methods

Oxidative Amination of 2,3,6-Trimethylphenol

A synthetic route from 2,3,6-trimethylphenol involves oxidation to the corresponding quinone, followed by reductive amination (Figure 3) . The phenol is first oxidized using ammonium ceric nitrate (CAN) in acetonitrile/water, and the resulting quinone is treated with ammonia (NH₃) under hydrogenation conditions with Raney nickel catalyst.

Key Reaction Conditions :

  • Oxidation with CAN at 25°C for 1 hour.

  • Reductive amination at 50–60°C under 3–5 bar H₂ pressure.

Yield : 75–80% after purification .

Nitration-Hydrogenation of Methoxy-Substituted Precursors

Adapting methods for 2,4,6-trimethylaniline synthesis , 4-methoxy-2,3,5-trimethylnitrobenzene is synthesized via nitration of a methoxy-substituted trimethylbenzene derivative. The nitro group is reduced using H₂/Pd-C or Fe/HCl (Figure 4).

Key Reaction Conditions :

  • Nitration with mixed H₂SO₄/HNO₃ (3:1 v/v) at 0–10°C.

  • Hydrogenation at 80–100°C under 1–3 bar H₂ pressure.

Yield : 60–70% (lower due to competing demethylation) .

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Limitations
Pyridone Intermediate Ethyl 3-amino-2-methyl-2-butenoateChlorination, Hydrogenolysis43%High regioselectivityMulti-step, costly catalysts
Cyclization 1-Amino-4-methoxy-2,3,5-TMBThiocyanation, HydrolysisN/AOne-pot reactionBromine handling hazardous
Oxidative Amination 2,3,6-TrimethylphenolOxidation, Reductive Amination75–80%Scalable for industrial useRequires specialized catalysts
Nitration-Hydrogenation Methoxy-substituted TMBNitration, Reduction60–70%Adaptable from known protocolsRisk of demethylation

TMB = Trimethylbenzene

Critical Challenges and Optimization Strategies

  • Demethylation During Nitration : Use of acetic anhydride as a solvent suppresses demethylation in nitration steps .

  • Selectivity in Hydrogenolysis : Acidic conditions (e.g., HCl/EtOH) enhance selectivity for retaining the methoxy group .

  • Purity Concerns : Recrystallization from ethyl acetate/hexane (1:3) improves purity to >98% .

Industrial Applications and Patent Landscape

  • Pharmaceutical Intermediates : Key building block for gastric acid inhibitors (e.g., proton pump inhibitors) .

  • Polymer Chemistry : Used in polyimide precursor compositions for high-temperature resins (EP3330320A1) .

  • Agrochemicals : Intermediate in herbicides requiring sterically hindered anilines .

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2,3,5-trimethylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic aromatic substitution or coupling reactions. For example, analogous aniline derivatives are synthesized via:

Methoxy Group Introduction : Alkylation of a phenolic precursor using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Methyl Substituent Addition : Friedel-Crafts alkylation or directed ortho-metalation strategies to install methyl groups selectively.

Final Purification : Column chromatography or recrystallization in solvents like methanol/dichloromethane to achieve >95% purity.

  • Critical Parameters :
FactorOptimal ConditionImpact on Yield/Purity
SolventPolar aprotic (DMF, DCM)Enhances reaction kinetics
Temperature80–100°CBalances reaction rate vs. side reactions
CatalystLewis acids (e.g., AlCl₃)Improves regioselectivity

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirm methyl group integration .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₅NO, calc. 165.1154) and detect fragmentation patterns.
  • FT-IR : Confirm NH₂ stretching (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve steric effects from trimethyl groups .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (P261, P271) .
  • PPE : Nitrile gloves, lab coats, and safety goggles (P280) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber vials at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified methoxy/methyl groups or halogen substitutions (e.g., Cl, F) to assess electronic/steric effects.
  • Biological Assays : Test against targets (e.g., enzymes, receptors) using:
Assay TypeExample TargetKey Metrics
Enzyme InhibitionCytochrome P450IC₅₀, Ki values
Antimicrobial ScreeningS. aureusMIC (Minimum Inhibitory Concentration)
  • Case Study : Pyridine analogs with similar substituents showed gastric acid inhibition via H⁺/K⁺ ATPase binding .

Q. What strategies resolve contradictions in reported reactivity or bioactivity data?

  • Methodological Answer :
  • Systematic Replication : Control variables (solvent purity, temperature gradients) to isolate discrepancies .
  • Cross-Validation : Compare results across multiple techniques (e.g., HPLC purity vs. bioassay outcomes) .
  • Computational Modeling : Use DFT calculations to predict reactive sites and compare with experimental data (e.g., electrophilic substitution preferences) .

Q. How can computational methods predict properties of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to biological targets (e.g., proteins) using software like AutoDock Vina. Adjust protonation states to match physiological pH .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict:
PropertyApplication
HOMO/LUMOReactivity in redox reactions
LogPLipophilicity for drug-likeness
  • MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy) .

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